molecular formula C10H11N3O B6597123 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol CAS No. 89221-19-2

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol

Cat. No. B6597123
CAS RN: 89221-19-2
M. Wt: 189.21 g/mol
InChI Key: JKRGQQSRDRBKPM-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol, also known as 4-EtTzP, is an organic compound belonging to a class of compounds known as triazoles. Triazoles are a type of heterocyclic aromatic compound composed of three nitrogen atoms, and they are widely used in the synthesis of various drugs, agrochemicals, and other compounds. 4-EtTzP is of particular interest due to its wide range of applications in scientific research, including its ability to act as an inhibitor of enzymes and its potential use as a therapeutic agent.

Scientific Research Applications

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for proper nerve signal transmission. It has also been used as an inhibitor of proteases, which are important for the breakdown of proteins and other macromolecules. Additionally, this compound has been used as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and proteases, by forming a covalent bond with the enzyme's active site. This bond prevents the enzyme from catalyzing its reaction and thus inhibits its activity. Additionally, this compound has been shown to interact with other molecules, such as DNA, RNA, and proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with various molecules, such as DNA, RNA, and proteins, and thus may be involved in various biochemical and physiological processes. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and proteases, which are involved in the breakdown of acetylcholine and proteins, respectively.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol in lab experiments include its ability to act as an inhibitor of enzymes and its potential use as a therapeutic agent. Additionally, this compound can be synthesized through a variety of methods, making it easy to obtain and use in lab experiments.
The limitations of using this compound in lab experiments include its potential toxicity and its potential to interact with other molecules, such as DNA, RNA, and proteins. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in lab experiments.

Future Directions

The potential future directions for 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol include further research into its mechanism of action, its potential toxicity, and its potential to interact with other molecules. Additionally, further research into its potential use as a therapeutic agent and its potential applications in other fields, such as agriculture and food science, is warranted. Finally, further research into its potential use in the synthesis of other compounds is also warranted.

Synthesis Methods

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol can be synthesized through a variety of methods, including the use of a Grignard reaction, a condensation reaction, or an oxidation reaction. The Grignard reaction involves the use of an organomagnesium halide to create a nucleophilic attack on an electrophilic carbon atom. The condensation reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to produce a carboxylic acid. The oxidation reaction involves the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate to convert an alcohol into a carboxylic acid.

properties

IUPAC Name

4-(1-ethyltriazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRGQQSRDRBKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539405
Record name 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89221-19-2
Record name 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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